![molecular formula C20H19N5O2 B2435518 N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1031559-21-3](/img/structure/B2435518.png)
N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Overview
Description
“N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a class of compounds known as triazoloquinoxalines, which have been studied for their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide”, involves the use of commercially available reagents . The methods provide quick and multigram access to the target derivatives .Molecular Structure Analysis
The molecular structure of “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is based on the [1,2,4]triazolo[4,3-a]quinoxaline platform . This platform is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” are based on the [1,2,4]triazolo[4,3-a]quinoxaline platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Scientific Research Applications
Synthesis and Structural Diversity
Compounds with the triazoloquinoxaline scaffold, similar to N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, have been synthesized using diversified methods, including Ugi four-component reactions followed by copper-catalyzed tandem reactions. These methods facilitate the rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the compound's potential as a versatile intermediate for creating a wide range of structurally diverse molecules with possible applications in medicinal chemistry and drug design (An et al., 2017).
Biological Activities
Anticonvulsant Properties
Derivatives of the triazoloquinoxaline scaffold have shown potential anticonvulsant properties. For instance, certain novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have displayed significant anticonvulsant activities, suggesting their application in developing new therapeutic agents for epilepsy (Alswah et al., 2013).
Antimicrobial and Antiprotozoal Effects
Quinoxaline-oxadiazole hybrids, related to the chemical structure of interest, have been synthesized and assessed for their antimicrobial and antiprotozoal activities. Some of these compounds, including their in vivo efficacy against Trypanosoma cruzi, have shown promising results, highlighting their potential as novel agents for treating microbial and protozoal infections (Patel et al., 2017).
Future Directions
The future directions for research on “N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” and similar compounds could involve further exploration of their medicinal chemistry applications . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
properties
IUPAC Name |
2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-8-13(2)19(14(3)9-12)22-18(26)11-24-20(27)25-16-7-5-4-6-15(16)21-10-17(25)23-24/h4-10H,11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKCZSMBYCIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide |
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